

Benitrobenrazide In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide

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Compound of Interest

Compound Name: *Benitrobenrazide*

Cat. No.: *B12382906*

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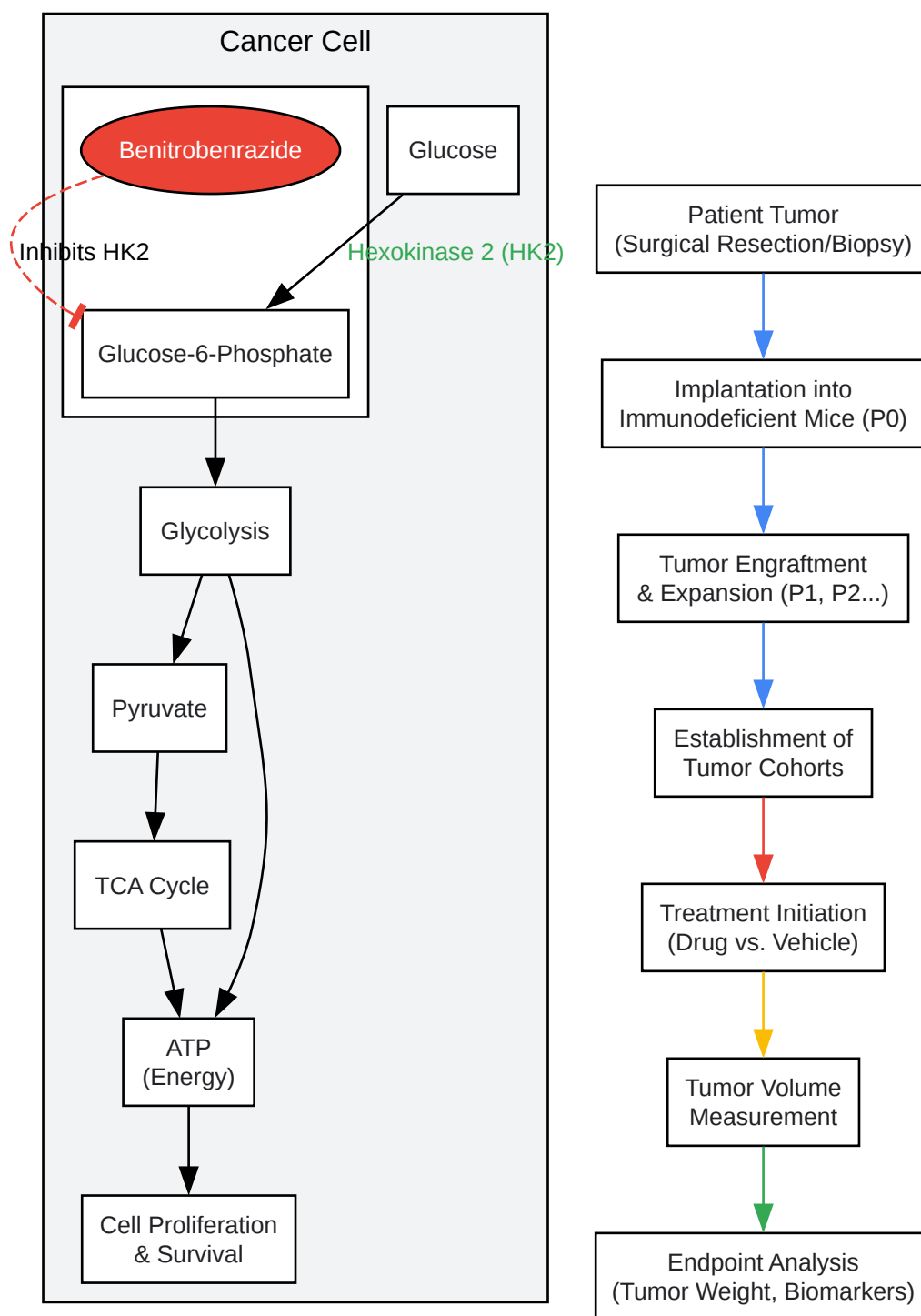
Introduction

Benitrobenrazide (BNBZ) is a potent and selective inhibitor of hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is frequently overexpressed in various cancers. By targeting the metabolic engine of tumor cells, **Benitrobenrazide** presents a promising therapeutic strategy. This guide provides a comparative overview of the in vivo efficacy of **Benitrobenrazide**, primarily in cell line-derived xenograft (CDX) models, due to the current lack of publicly available data in patient-derived xenograft (PDX) models. For a comprehensive comparison, we include available data on alternative HK2 inhibitors, specifying the preclinical models used in their evaluation.

Mechanism of Action: Targeting the Warburg Effect

Cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." Hexokinase 2 is a key driver of this metabolic shift.

Benitrobenrazide, by inhibiting HK2, disrupts the first rate-limiting step of glycolysis, leading to a reduction in glucose uptake, ATP production, and the synthesis of precursors for cell growth. This ultimately induces apoptosis and inhibits tumor proliferation.



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